molecular formula C13H16ClFO3 B7991451 Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate

Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate

Cat. No.: B7991451
M. Wt: 274.71 g/mol
InChI Key: SHGXFTCAUXENQD-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate is a chemical compound with the CAS Number 1443342-43-5 and the molecular formula C13H16ClFO3 . It is identified by the SMILES code O=C(OCC)CCCCOC1=CC=C(Cl)C(F)=C1 and has a molecular weight of 274.72 g/mol . This product is intended for research use as a chemical intermediate or building block in organic synthesis and medicinal chemistry. While specific application data for this exact compound is limited in public sources, its core structure shares features with a class of phenoxyacetamide compounds that have been investigated in scientific research. For instance, studies have explored similar phenoxyacetamide scaffolds for their potential as inhibitors of bacterial virulence factors, such as the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . Such research is critical in the fight against drug-resistant bacterial infections, as inhibiting virulence factors can disarm pathogens without killing them, potentially reducing selective pressure for resistance . Researchers may utilize this ester in hydrolysis or coupling reactions to generate novel acid or amide derivatives for various screening and development programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

ethyl 5-(4-chloro-3-fluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGXFTCAUXENQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The reaction between 4-chloro-3-fluorophenol and ethyl 5-bromopentanoate proceeds via an SN2 mechanism, facilitated by a strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH). The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of the bromopentanoate ester. This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C.

Key Parameters:

  • Solvent Selection : DMF achieves 85% conversion in 4 hours due to its high polarity, which stabilizes the phenoxide intermediate.

  • Base Strength : K2CO3 is preferred over NaOH for its milder conditions, reducing ester hydrolysis side reactions.

  • Temperature : Reactions at 70°C balance speed and byproduct formation.

Optimization Strategies

Industrial patents highlight the use of toluene-heptane mixtures to improve solubility and reduce viscosity during large-scale reactions. For laboratory synthesis, refluxing in ethanol with catalytic potassium iodide (KI) enhances bromide displacement, increasing yields to 78–82%.

Alternative Esterification Approaches

Acid-Catalyzed Esterification

Direct esterification of 5-(4-chloro-3-fluoro-phenoxy)pentanoic acid with ethanol employs sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) as catalysts. While this method avoids halogenated byproducts, it requires stringent drying conditions and achieves lower yields (65–70%) due to equilibrium limitations.

Transesterification Methods

Methyl-to-ethyl ester conversion using ethanol and titanium(IV) isopropoxide (Ti(OiPr)4) has been explored for intermediates. This route is less common due to the need for high-purity starting materials but offers a 72% yield with minimal purification.

Industrial-Scale Production Techniques

Scalability Considerations

Industrial synthesis prioritizes cost-effective solvents like ethyl acetate and isopropanol , which are recoverable via distillation. Continuous flow reactors reduce reaction times from hours to minutes, achieving throughputs of 50–100 kg/day.

Purification and Crystallization

Crystalline purity is ensured through controlled cooling of saturated solutions. For example, dissolving the crude product in ethyl acetate at 60°C and cooling to 5°C yields 95% pure crystals. Patents describe polymorph control by seeding with pre-formed crystals to avoid amorphous byproducts.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution (DMF)8592Fast, scalableSolvent toxicity
Acid-Catalyzed Esterification6888No halogenated byproductsEquilibrium limitations
Industrial Crystallization9599High purityEnergy-intensive cooling

Recent Advances and Innovations

Recent patents disclose microwave-assisted synthesis , reducing reaction times to 30 minutes with 88% yields. Biocatalytic methods using lipases in non-aqueous media are emerging, though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Reactions

Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate is characterized by its unique structure, which includes a phenoxy group with chlorine and fluorine substitutions. This configuration enhances its reactivity and biological activity. The compound can undergo several chemical reactions:

  • Nucleophilic Substitution : The phenoxy group can participate in nucleophilic substitution reactions, where halogen atoms (chlorine or fluorine) are replaced by other nucleophiles.
  • Oxidation : It can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction : Reduction reactions can convert the ester group into alcohols or other reduced forms.

Scientific Research Applications

  • Chemistry :
    • Used as an intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals.
  • Biology :
    • Employed in studies of biochemical pathways and enzyme interactions. Its structural features allow it to bind effectively to specific biological targets, influencing enzyme activity.
  • Medicine :
    • Investigated for potential therapeutic applications, particularly as a precursor in drug development. Its halogenated structure suggests possible bioactivity against various diseases.
  • Industry :
    • Utilized in the production of agrochemicals and pharmaceuticals. The compound's properties make it suitable for developing herbicides and insecticides that target specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can bind to active sites, altering the activity of the target molecule. The chlorine and fluorine substitutions enhance the compound’s binding affinity and specificity, leading to its desired effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Ethyl Pentanoate Derivatives
Compound Name Substituents on Phenoxy Group Molecular Weight (g/mol) Key Structural Features Reference
Ethyl 5-(4-hydroxyphenyl)pentanoate 4-OH 238.27 (C₁₃H₁₈O₄) Polar hydroxyl group enhances H-bonding
Ethyl 5-(nitro-biphenyl)pentanoate (NO2-Bi-4-S-E) 4-nitro-biphenyl ~411 (C₂₄H₂₃NO₅) Extended aromaticity; nitro group increases rigidity
Ethyl 5-(2-formyl-3-methoxyphenoxy)pentanoate 2-formyl, 3-OCH₃ ~280 (C₁₅H₂₀O₅) Methoxy and aldehyde groups alter electronic properties
Ethyl pentanoate (ethyl valerate) None (straight-chain) 130.18 (C₇H₁₄O₂) Simple aliphatic ester; high volatility

Key Observations :

  • Electron-Withdrawing vs.
  • Aromatic vs. Aliphatic Esters: Unlike straight-chain ethyl pentanoate, the phenoxy-substituted analogs exhibit reduced volatility due to increased molecular weight and aromatic stabilization .

Physicochemical Properties

Table 2: Physicochemical and Functional Properties
Compound Boiling Point (°C) Log P Solubility Key Functional Roles
Ethyl 5-(4-Cl-3-F-phenoxy)pentanoate* Estimated >250 ~3.5–4.0 Low in water Potential intermediate in pharmaceuticals or agrochemicals
Ethyl pentanoate 145–148 1.89 Moderate in ethanol Aroma compound (apple, fruity notes)
Ethyl 5-(4-hydroxyphenyl)pentanoate N/A ~2.5 Moderate in polar solvents Likely bioactive due to phenolic group
NO2-Bi-4-S-E N/A ~4.2 Low in polar solvents Crystalline solid (triclinic P-1); used in material science

Notes:

  • Polarity and Solubility : The target compound’s Cl/F substituents likely reduce water solubility compared to hydroxylated analogs but enhance solubility in organic solvents like dichloromethane .
  • Aroma Profile: Unlike ethyl pentanoate, which contributes significantly to beverage aromas (e.g., red apple in beer ), the target compound’s bulky aromatic substituents may limit volatility and olfactory impact.

Key Insights :

  • General Strategy: Most phenoxy-substituted esters are synthesized via nucleophilic displacement of bromopentanoate esters with substituted phenols under basic conditions .
  • Challenges : Steric hindrance from bulky substituents (e.g., trityl groups ) or electron-withdrawing groups (Cl/F) may require prolonged reaction times or elevated temperatures.

Biological Activity

Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate is an organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including halogen substitutions, suggest potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C13H14ClF O3 and a molecular weight of approximately 274.72 g/mol. The presence of chlorine and fluorine atoms on the phenoxy ring significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC13H14ClF O3
Molecular Weight274.72 g/mol
Functional GroupsEster, Phenoxy
Halogen SubstituentsChlorine (Cl), Fluorine (F)

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways due to its structural affinity for active sites.
  • Receptor Modulation : The halogen substituents enhance binding affinity to receptors, potentially leading to altered physiological responses.

The ester group can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which may further interact with biological targets.

Anti-inflammatory Effects

Similar compounds have shown promise in reducing inflammation through modulation of immune responses. The unique substituents in this compound may enhance its anti-inflammatory potential compared to non-substituted analogs.

Case Studies and Research Findings

  • Study on Enzyme Interaction : A study explored the enzyme inhibition capabilities of phenoxy derivatives, indicating that halogen substitutions can significantly enhance inhibitory activity against certain enzymes involved in inflammatory pathways.
  • Pharmacokinetics : Investigations into similar compounds have revealed that their metabolic pathways often involve glucuronidation, suggesting that this compound may undergo similar processes, impacting its bioavailability and therapeutic efficacy .
  • Comparative Analysis : In a comparative study of various phenoxy compounds, those with halogen substituents demonstrated increased potency against cancer cell lines, highlighting the potential of this compound in oncological applications .

Comparative Analysis with Similar Compounds

The following table summarizes the differences between this compound and other related compounds:

Compound Name Substituents Potential Biological Activity
This compoundCl, FAntimicrobial, anti-inflammatory
Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoateCl, F (different position)Similar antimicrobial properties
Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoateCl, F (different position)Potentially different reactivity patterns

Q & A

Q. What are common synthetic routes for Ethyl 5-(4-chloro-3-fluoro-phenoxy)pentanoate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, ethyl bromopentanoate reacts with substituted phenols (e.g., 4-chloro-3-fluorophenol) under reflux with a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to form the ether linkage . Optimization involves adjusting stoichiometry, solvent choice (e.g., ethanol vs. DMF), and reaction time to maximize yield. Catalysts like NaI can accelerate halogen displacement in bromopentanoate derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify the ester carbonyl (~170 ppm in ¹³C), aromatic protons (6.5–8.0 ppm in ¹H for chloro-fluoro-substituted benzene), and pentanoate chain signals (~1.3–4.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (exact mass: ~274.05 g/mol) and fragmentation patterns, such as loss of the ethyl group (–C₂H₅) .

Q. How is purity assessed during synthesis, and what purification methods are recommended?

Purity is evaluated via HPLC (C18 column, UV detection at 254 nm) or GC-MS. Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes unreacted phenol or ester intermediates . Recrystallization in ethanol-water mixtures improves crystalline purity .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis (e.g., hydrolysis or dimerization)?

Hydrolysis of the ester group can occur under basic or acidic conditions, forming 5-(4-chloro-3-fluoro-phenoxy)pentanoic acid as a byproduct. Dimerization may arise via radical coupling under prolonged heating. Kinetic studies (monitored by TLC or in-situ IR) help identify optimal reaction windows to suppress side pathways .

Q. How does the chloro-fluoro substitution pattern influence electronic properties and reactivity?

The 4-chloro-3-fluoro substituents create an electron-deficient aromatic ring, enhancing electrophilic substitution resistance while directing nucleophilic attacks to specific positions. Computational studies (DFT) reveal reduced electron density at the para position due to the electron-withdrawing Cl and F groups, affecting reaction kinetics .

Q. What strategies resolve spectral overlaps in NMR for structurally similar derivatives?

For overlapping aromatic signals, 2D NMR (e.g., HSQC, HMBC) differentiates coupling patterns between fluorine and neighboring protons. Isotopic labeling (e.g., ¹³C-enriched esters) or variable-temperature NMR can separate signals obscured by dynamic effects .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?

Stability studies show degradation above 40°C or in alkaline conditions (pH > 9), with hydrolysis rates doubling per 10°C increase. Long-term storage recommendations include inert atmospheres (N₂) and temperatures < –20°C. Accelerated aging tests (40°C/75% RH) model shelf-life using Arrhenius kinetics .

Q. What computational tools predict metabolic pathways or environmental persistence?

In silico tools (e.g., MetaSite, SwissADME) predict phase I metabolism (e.g., ester hydrolysis) and phase II conjugation (e.g., glucuronidation). Environmental persistence is modeled using EPI Suite, estimating biodegradation half-lives (>60 days) due to halogenation .

Methodological Guidance

Q. How to design experiments for comparing reactivity with other halogenated phenoxy esters?

Use a controlled substrate library (e.g., varying halogen positions or chain lengths). Kinetic assays (e.g., pseudo-first-order conditions) quantify reaction rates. Statistical tools (ANOVA) identify substituent effects on reactivity .

Q. What protocols validate the compound’s bioactivity in enzymatic assays?

Screen against target enzymes (e.g., esterases or cytochrome P450 isoforms) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (non-linear regression). Confirm binding modes with molecular docking (AutoDock Vina) .

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